Product packaging for Oxirane, 2-ethenyl-2-phenyl-(Cat. No.:CAS No. 97699-36-0)

Oxirane, 2-ethenyl-2-phenyl-

Cat. No.: B14331577
CAS No.: 97699-36-0
M. Wt: 146.19 g/mol
InChI Key: RAMTWFWSBOIROB-UHFFFAOYSA-N
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Description

Significance of Vinyloxirane Scaffolds in Modern Organic Synthesis

Vinyloxirane scaffolds are highly valued in modern organic synthesis due to their inherent reactivity and the stereochemical control they offer in various transformations. acs.org The strained oxirane ring is susceptible to ring-opening reactions with a wide array of nucleophiles, while the vinyl group can participate in various addition and cycloaddition reactions. acs.org This dual reactivity allows for the introduction of multiple functional groups with a high degree of regioselectivity and stereoselectivity.

In contemporary synthesis, vinyloxiranes are recognized as privileged scaffolds for the construction of sp³-rich heterocyclic compounds, which are prevalent in numerous natural products and bioactive molecules. rsc.org The transition-metal-catalyzed ring-expansion of vinyloxiranes is a particularly powerful strategy for accessing densely functionalized heterocycles. rsc.org For instance, vinyloxiranes can act as dienolates in imino-aldol reactions, leading to the formation of functionalized 1,2-dihydropyridines. rsc.org

Furthermore, vinyloxiranes are considered synthetic equivalents of β,γ-unsaturated aldehydes, which are often unstable. scholaris.ca Treatment of 2-vinyloxiranes with a suitable Lewis acid can generate an electrophilic intermediate that reacts with various nucleophiles, affording products that are otherwise difficult to obtain. scholaris.ca The ability of vinyloxiranes to undergo SN2' additions with organocopper reagents further highlights their utility in forming new carbon-carbon bonds with high stereocontrol. acs.org

Historical Development and Evolution of Vinyloxirane Chemistry

The study of vinyloxirane chemistry has evolved significantly over the decades. Early investigations into the reactivity of epoxides laid the groundwork for understanding these more complex structures. researchgate.net The development of synthetic methods for producing epoxides, such as the reaction of alkenes with peroxyacids, was a crucial first step. libretexts.org

A key historical reaction involving a related compound is the pyrolysis of 1-phenyl-2-vinyloxirane at high temperatures to produce 2-phenyl-2,3-dihydrofuran, demonstrating the thermal rearrangement capabilities of this scaffold. orgsyn.org The Corey-Chaykovsky epoxidation provided a significant advancement in the synthesis of vinyl epoxides from α,β-unsaturated ketones. acs.orgresearchgate.net This method involves the reaction of a sulfur ylide with an enone to form the corresponding vinyloxirane. acs.org

The exploration of transition-metal catalysis has dramatically expanded the synthetic utility of vinyloxiranes. rsc.org The ability to perform stereoselective ring-expansions and other transformations under catalytic conditions has made these compounds even more valuable tools for synthetic chemists. rsc.org The ongoing research into the reactions of vinyloxiranes continues to uncover new and efficient ways to construct complex molecules.

Detailed Research Findings

Synthesis of Oxirane, 2-ethenyl-2-phenyl-

The synthesis of Oxirane, 2-ethenyl-2-phenyl- can be achieved through several methods. One common approach is the epoxidation of the corresponding alkene, 1-phenyl-1,3-butadiene, using an oxidizing agent such as a peroxyacid. libretexts.org Another established method is the Corey-Chaykovsky reaction, where a sulfur ylide, such as dimethylsulfonium methylide, reacts with β,β-disubstituted α,β-unsaturated ketones to yield vinyloxiranes. researchgate.net

A specific, though less common, method involves the pyrolysis of 1-phenyl-2-vinyloxirane, which can be prepared from 1-phenyl-3-butyn-1-ol. orgsyn.org

Physicochemical Properties

Table 1: Physicochemical Properties of Oxirane, 2-ethenyl-2-phenyl- and Related Compounds

Property Value/Information Source
Molecular Formula C₁₀H₁₀O Inferred
Molecular Weight 146.19 g/mol Inferred
Appearance Likely a colorless oil Inferred

| 1H NMR (400 MHz, CDCl3) | δ 7.45 – 7.28 (m, 5H), 6.06 (dd, J = 17.2, 10.6 Hz, 1H) | core.ac.uk |

Note: This table is populated with available data and reasonable inferences. A full experimental determination of all properties is recommended for precise applications.

Reactivity and Synthetic Applications

The reactivity of Oxirane, 2-ethenyl-2-phenyl- is dominated by the electrophilic nature of the epoxide ring and the nucleophilic character of the vinyl group. The strained three-membered ring readily undergoes ring-opening reactions when treated with nucleophiles such as amines, thiols, and organometallic reagents. These reactions can proceed via either an S(_N)2 or S(_N)2' pathway, depending on the nature of the nucleophile and the reaction conditions, leading to a variety of functionalized products.

A significant reaction of a structurally similar compound is the pyrolysis of 1-phenyl-2-vinyloxirane at 450°C, which results in a rearrangement to form 2-phenyl-2,3-dihydrofuran. orgsyn.org This demonstrates the potential for thermal rearrangements in this class of compounds.

Furthermore, the vinyl group can participate in various addition reactions. For instance, vinyloxiranes can serve as dienolates in scandium-catalyzed imino-aldol reactions to produce 1,2-dihydropyridines. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B14331577 Oxirane, 2-ethenyl-2-phenyl- CAS No. 97699-36-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97699-36-0

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

2-ethenyl-2-phenyloxirane

InChI

InChI=1S/C10H10O/c1-2-10(8-11-10)9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

RAMTWFWSBOIROB-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CO1)C2=CC=CC=C2

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations of Oxirane, 2 Ethenyl 2 Phenyl

Ring-Opening Reactions of the Epoxide Moiety

The high ring strain of the epoxide in 2-phenyl-2-vinyloxirane makes it susceptible to nucleophilic and electrophilic attack, leading to a variety of ring-opened products. The regiochemical and stereochemical outcomes of these reactions are highly dependent on the reaction conditions and the nature of the attacking species.

Regiochemical and Stereochemical Control in Oxirane Ring Opening

The ring-opening of unsymmetrical epoxides like 2-phenyl-2-vinyloxirane can proceed via two main pathways, leading to different regioisomers. The presence of the phenyl and vinyl groups on the same carbon atom introduces significant steric and electronic bias, influencing where the nucleophile or electrophile will attack.

Under basic or nucleophilic conditions, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.orgmasterorganicchemistry.com For 2-phenyl-2-vinyloxirane, this would be the methylene (B1212753) carbon of the oxirane ring. This results in the formation of a tertiary alcohol after workup. The reaction proceeds with inversion of configuration at the attacked carbon center. masterorganicchemistry.com

In contrast, under acidic conditions, the reaction mechanism can have more S(_N)1 character. libretexts.org The epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The positive charge in the transition state is better stabilized at the more substituted carbon, the one bearing the phenyl and vinyl groups. Consequently, the nucleophile preferentially attacks this tertiary carbon. libretexts.org

The stereochemistry of the ring-opening is also a critical aspect. For instance, the kinetic resolution of racemic epoxides can be achieved using chiral catalysts, allowing for the synthesis of enantioenriched products. acs.org The choice of catalyst and reaction conditions can dictate which enantiomer of the epoxide reacts faster, leading to a mixture of a ring-opened product and the unreacted, enantiomerically enriched epoxide. acs.org

Nucleophilic and Electrophilic Ring-Opening Mechanisms

Nucleophilic Ring-Opening: A wide array of nucleophiles, including hydroxides, alkoxides, amines, and organometallic reagents, can open the epoxide ring of 2-phenyl-2-vinyloxirane. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction generally proceeds via an S(_N)2 pathway, with the nucleophile attacking the less substituted carbon of the epoxide. masterorganicchemistry.com For example, reaction with a Grignard reagent would lead to the formation of a new carbon-carbon bond at the methylene carbon of the oxirane, yielding a primary alcohol after protonation. libretexts.org The inherent strain of the three-membered ring provides the driving force for this reaction. masterorganicchemistry.comscience.gov

Electrophilic Ring-Opening: In the presence of acids, the epoxide oxygen is protonated, activating the ring for attack by weak nucleophiles like water or alcohols. libretexts.org The regioselectivity of this acid-catalyzed ring-opening is often directed to the more substituted carbon, as the transition state has significant carbocationic character that is stabilized by the phenyl group. Transition metal catalysts can also facilitate electrophilic ring-opening reactions, providing alternative pathways for C-C bond formation. researchgate.net These reactions can proceed through the formation of radical intermediates depending on the metal and reaction conditions. researchgate.net

Electron-Transfer Processes in Oxirane Ring Opening

Single electron transfer (SET) represents another mechanistic pathway for the ring-opening of epoxides, including 2-phenyl-2-vinyloxirane. This process can be induced photochemically or through the use of certain reagents. nih.gov In an SET process, an electron is transferred to the epoxide, forming a radical anion. This intermediate can then undergo ring-opening to generate a distonic radical anion, which can participate in subsequent reactions.

For instance, the reaction of phenyloxiranes with potassium anion from K, K(15-crown-5)(_2) involves an initial electron transfer to the aromatic ring, followed by exclusive ring-opening at the α-position (the carbon bearing the phenyl group). researchgate.net This suggests that the phenyl group plays a crucial role in accepting the electron and directing the subsequent ring-opening. The nature of the substituent on the phenyl ring can also influence the fragmentation of the resulting radical, highlighting the electronic effects in these processes. cmu.edu

Cycloaddition Reactions Involving the Vinyloxirane Scaffold

The vinyl group adjacent to the epoxide ring in 2-phenyl-2-vinyloxirane allows it to participate in various cycloaddition reactions, providing access to a range of heterocyclic and carbocyclic structures.

[3+2] Cycloaddition Strategies and Scope

Vinyloxiranes are valuable precursors for [3+2] cycloaddition reactions, acting as three-carbon building blocks. These reactions often proceed through the formation of a zwitterionic intermediate generated by the ring-opening of the epoxide. For example, phosphine-catalyzed [3+2] cycloaddition of vinyloxiranes with activated ketones can produce 1,3-dioxolane (B20135) derivatives. manchester.ac.ukthieme-connect.com This reaction is initiated by the nucleophilic attack of the phosphine (B1218219) on the vinyloxirane. acs.org

The scope of [3+2] cycloadditions with vinyloxiranes is broad and includes reactions with various dipolarophiles such as imines and thiocarbonyls. researchgate.netclockss.org The regioselectivity of these cycloadditions can often be controlled by the choice of catalyst and reaction conditions. For instance, palladium-catalyzed [3+2] cycloaddition of vinyloxiranes with imines has been shown to be highly regioselective. clockss.org

Metal-Catalyzed Cycloaddition Protocols

Transition metals, particularly palladium, have been extensively used to catalyze cycloaddition reactions of vinyloxiranes. acs.orgacs.orgnih.gov These reactions typically proceed via the formation of a π-allylpalladium intermediate, which is generated by the oxidative addition of the palladium(0) catalyst to the vinyloxirane. clockss.orgacs.org This intermediate can then react with a variety of coupling partners.

Palladium-catalyzed cycloadditions of vinyloxiranes include [3+2], [5+2], and other higher-order cycloadditions. acs.orgnih.govconnectedpapers.com For example, the [5+2] cycloaddition with sulfamate-derived cyclic imines yields seven-membered 1,3-oxazepine heterocycles. nih.govconnectedpapers.com The choice of ligand on the palladium catalyst is crucial for controlling the stereoselectivity of these reactions, enabling the synthesis of highly enantiomerically enriched products. acs.orgacs.orgnih.gov

Below is a table summarizing some metal-catalyzed cycloaddition reactions involving vinyloxiranes.

Catalyst SystemCycloaddition TypeCoupling PartnerProductReference
Pd(PPh(_3))(_4)[3+2]Imines1,3-Oxazolidines clockss.org
Pd(_2)(dba)(_3)/Tol-BINAPAsymmetric [3+2]Carbodiimides4-Vinyl-1,3-oxazolidin-2-imines acs.org
Pd(_2)(dba)(_3)/dppb(5+3)BicyclobutanesEight-membered ethers acs.orgnih.gov
Pd(_2)(dba)(_3)/dppp/K(_2)CO(_3)[5+2]Oxazol-5-(4H)-onesSeven-membered lactones researchgate.net

Rearrangements and Isomerization Pathways

The strained three-membered ring and the presence of adjacent vinyl and phenyl groups in Oxirane, 2-ethenyl-2-phenyl- make it susceptible to various rearrangement and isomerization reactions. These transformations can be induced thermally or through catalysis, leading to the formation of diverse heterocyclic structures.

Thermal and Catalyzed Rearrangements to Dihydrofurans and Other Heterocycles

The rearrangement of vinyl epoxides, such as Oxirane, 2-ethenyl-2-phenyl-, to dihydrofurans is a well-documented process in organic synthesis. acs.org This transformation can be promoted by heat or by acid catalysis. acs.org While thermal rearrangements often require high temperatures, acid-catalyzed processes can proceed under milder conditions. acs.org

For instance, the rearrangement of vinyl epoxides to dihydrofurans has been achieved using catalysts like copper(II) acetylacetonate (B107027) (Cu(hfacac)2). acs.org This method demonstrates stereospecificity, where the configuration of the starting epoxide dictates the stereochemistry of the resulting dihydrofuran. acs.org

In some cases, the rearrangement to a dihydrofuran can occur as an unintended side reaction. For example, during the Dess-Martin periodinane (DMP) oxidation of a related vinyl epoxide-containing substrate, an in-situ generated acid was proposed to promote the rearrangement to a dihydrofuran derivative. acs.org

The Cloke-Wilson rearrangement represents another pathway for the formation of five-membered heterocycles. rsc.org This rearrangement, which involves the transformation of cyclopropyl (B3062369) imines to pyrrolines and cyclopropyl carbaldehydes to dihydrofurans, highlights a general strategy for ring expansion to access these heterocyclic systems. rsc.org While not a direct rearrangement of Oxirane, 2-ethenyl-2-phenyl-, it exemplifies the broader class of reactions that lead to similar heterocyclic products.

Ring Expansion Methodologies

Ring expansion reactions of oxiranes provide a powerful tool for the synthesis of larger heterocyclic systems. researchgate.netresearchgate.net These reactions can be mediated by various reagents and catalysts, leading to a diverse array of products.

One notable example involves the rhodium-catalyzed ring expansion of isoxazoles with diazo compounds, which proceeds through an isoxazolium ylide intermediate. nih.gov This intermediate can then undergo a 1,2-shift to afford a ring-expanded 1,3-oxazine. nih.gov Although this example does not directly involve Oxirane, 2-ethenyl-2-phenyl-, it illustrates a general mechanistic principle for ring expansion.

More directly related, the reaction of oxiranes with carbon dioxide, catalyzed by systems like VO(acac)2 in the presence of an onium salt, can lead to the formation of six-membered cyclic carbonates. researchgate.net This represents a formal ring expansion of the oxirane ring.

Catalytic Systems Driving Oxirane, 2-ethenyl-2-phenyl- Transformations

A variety of catalytic systems have been developed to control the reactivity of Oxirane, 2-ethenyl-2-phenyl- and related vinyl epoxides. These systems often employ transition metals, which can activate the epoxide and steer the reaction towards specific products.

Palladium-Catalyzed Reactivity

Palladium catalysts are particularly versatile in promoting transformations of vinyl epoxides. nih.gov Palladium(0) complexes can react with vinyl epoxides through an oxidative addition process to form a π-allylpalladium intermediate. nih.govclockss.org This intermediate is a key species that can undergo a variety of subsequent reactions.

One common reaction pathway is the [3+2] cycloaddition with imines, which leads to the formation of 1,3-oxazolidine derivatives. clockss.org In this process, the oxygen atom of the π-allylpalladium intermediate acts as a nucleophile, attacking the imine. Subsequent intramolecular cyclization then affords the five-membered heterocyclic product. clockss.org The choice of ligand is crucial for the efficiency of this transformation, with bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) often being highly effective. clockss.org

Palladium-catalyzed reactions can also be employed for C-H activation and subsequent coupling with oxiranes. For example, the palladium-catalyzed coupling of 2-phenylpyridine (B120327) with oxiranes has been reported to proceed in high yield. rsc.orgacs.org This reaction demonstrates the ability of palladium to facilitate the formation of new carbon-carbon bonds by activating otherwise inert C-H bonds. rsc.orgacs.org The use of mono-N-protected amino acid (MPAA) ligands can enhance the reactivity and enantioselectivity of such transformations. nih.gov

Furthermore, palladium catalysts have been used in the ring-opening reaction of cyclopropenones with vinyl epoxides. acs.org This reaction proceeds through a zwitterionic π-allyl palladium intermediate, which attacks the cyclopropenone to trigger its ring opening and subsequent formation of lactones. acs.org

Below is a table summarizing selected palladium-catalyzed reactions involving vinyl epoxides.

Catalyst SystemSubstratesProductYield (%)Reference
Pd(dba)₂/dppeImine and Vinyl Oxirane1,3-Oxazolidine97 clockss.org
Pd(OAc)₂2-Phenylpyridine and 2-(Phenoxymethyl)oxiraneOrtho-alkylation product92 rsc.org
Pd₂(dba)₃·CHCl₃/BINAPDiphenylcyclopropenone and 2-Methyl-2-vinyloxiraneLactone68 acs.org
Pd(OAc)₂/Ac-Tle-OHBenzoic acid and 1,2-Disubstituted oxiraneTrans-alkylation productHigh nih.gov

This table is for illustrative purposes and specific yields can vary based on reaction conditions.

Copper-Palladium Cooperative Catalysis

The combination of copper and palladium catalysts can lead to unique reactivity and selectivity in the transformation of vinyl epoxides. rsc.org This cooperative catalysis often involves the palladium catalyst generating a reactive intermediate, such as a π-allylpalladium species, while the copper catalyst facilitates a subsequent bond-forming step. rsc.org

For example, in the regioselective synthesis of allyltriazoles, a combination of Pd₂(dba)₃·CHCl₃, CuCl(PPh₃)₃, and P(OPh)₃ catalyzes the formation of 2-allyl-1,2,3-triazoles. rsc.org In contrast, a different catalyst system of Pd(OAc)₂ and CuBr₂ promotes the formation of 1-allyl-1,2,3-triazoles. rsc.org This highlights the ability of bimetallic systems to control the regioselectivity of the reaction.

Copper/palladium nanoclusters have also been shown to be active catalysts for Suzuki cross-coupling reactions, demonstrating the potential of these bimetallic systems in carbon-carbon bond formation. researchgate.net

Lewis Acid and Other Metal-Mediated Processes

Lewis acids play a significant role in activating oxiranes towards nucleophilic attack and promoting rearrangements. diva-portal.org Main group Lewis acids like BX₃ and aluminum(III) complexes, as well as transition metal-based Lewis acids, can coordinate to the oxygen atom of the oxirane, facilitating ring-opening. diva-portal.orgacs.org

For instance, aluminum(III) aminotriphenolate complexes, in conjunction with a bromide salt, have been shown to be an effective catalytic system for the synthesis of 2-oxa-bicyclo[2.2.1]heptanes from γ-epoxy-alcohols. nih.gov The Lewis acidic metal center activates the epoxide, while the phenolate (B1203915) donors are proposed to facilitate a proton-relay mechanism. nih.gov

Iron(III) bromide (FeBr₃), sometimes in combination with a silver salt like silver triflate (AgOTf), can also mediate the rearrangement of oxiranes. tesisenred.net Other Lewis acids such as InCl₃ and Cu(OTf)₂ have also been explored for mediating oxirane rearrangements. tesisenred.net

The following table provides examples of Lewis acid-mediated transformations of oxiranes.

Catalyst/MediatorSubstrateProductReference
Al(tBu)/TBABγ-Epoxy alcohol2-Oxa-bicyclo[2.2.1]heptane nih.gov
FeBr₃Aryloxymethyl oxiraneRearrangement product tesisenred.net
FeBr₃/AgOTfAryloxymethyl oxiraneRearrangement product tesisenred.net
Cu(hfacac)₂Vinyl epoxideDihydrofuran acs.org

This table illustrates the diversity of Lewis acids used and is not exhaustive.

Polymerization Research on Oxirane, 2 Ethenyl 2 Phenyl Derivatives

Radical Ring-Opening Polymerization (RROP) Mechanisms

Radical ring-opening polymerization (RROP) is a chain-growth polymerization where the propagating radical attacks a cyclic monomer, leading to the opening of the ring and the formation of a longer polymer chain. wikipedia.org This method is particularly useful for creating polymers with functional groups like ethers, esters, and carbonates directly within the polymer backbone. wikipedia.org

C-C Bond Scission Dominance in Epoxide Ring Opening Polymerization

In the radical polymerization of 2-phenyl-3-vinyloxirane, a derivative of Oxirane, 2-ethenyl-2-phenyl-, the opening of the epoxide ring proceeds through the cleavage of a carbon-carbon (C-C) bond. mdpi.comdokumen.pub This is a notable departure from the more common carbon-oxygen (C-O) bond cleavage seen in many epoxide reactions. The presence of a radical-stabilizing group, such as a phenyl group, on the epoxide ring can favor C-C bond scission. acs.org This process leads to the formation of polymers with vinyl ether moieties in the main chain. dokumen.pub However, the polymerization of 2-phenyl-3-vinyloxirane can sometimes result in a gelled polymer, particularly in bulk polymerization, which is likely due to crosslinking reactions involving the vinyl ether groups of the resulting polymer. dokumen.pub

The mechanism involves the attack of a radical on the vinyl group of the vinyloxirane, which generates an oxirane radical. This unstable intermediate then undergoes ring-opening. While C-O bond cleavage to form an alkoxy radical is a common pathway, the presence of a stabilizing substituent like the phenyl group in 2-phenyl-3-vinyloxirane facilitates the rarer C-C bond cleavage, producing a more stable carbon radical. acs.org

Influence of Substituents on RROP Behavior

In the context of CO2/epoxide copolymerization, the steric hindrance of the substituents on the epoxide determines the degree of alternation in the resulting copolymer. researchgate.net Epoxides with bulky substituents lead to a highly alternating structure. researchgate.net Furthermore, the electronic properties of the substituents guide the regioselectivity of the ring-opening. Electron-withdrawing groups, such as phenyl and benzyl (B1604629) groups, induce regioselective ring-opening at the methine position of the epoxide. researchgate.net In contrast, strong electron-donating groups and steric hindrance, as seen with the two methyl groups in isobutene oxide, direct the regioselective reaction to the methylene (B1212753) site. researchgate.net

In the case of 2-phenyl-3-vinyloxirane and its derivatives, the phenyl group is instrumental in promoting the C-C bond scission pathway during RROP. mdpi.comacs.org The ability of the phenyl group to stabilize the resulting radical intermediate is a key factor in this process.

The table below summarizes the effect of different substituents on the polymerization behavior of epoxides.

Substituent TypeEffect on PolymerizationExample
Bulky Substituents Leads to highly alternating copolymers in CO2/epoxide copolymerization. researchgate.nettert-butyl, cyclohexyl researchgate.net
Electron-Withdrawing Substituents Induces regioselective ring-opening at the methine position. researchgate.netPhenyl, Benzyl researchgate.net
Electron-Donating Substituents Can direct regioselective ring-opening to the methylene site, especially with steric hindrance. researchgate.netTwo methyl groups in isobutene oxide researchgate.net
Phenyl Group in Vinyloxiranes Promotes C-C bond scission in RROP. mdpi.comacs.org2-phenyl-3-vinyloxirane mdpi.com

Synthesis of Functionalized Polymeric Materials via RROP

Radical ring-opening polymerization (RROP) provides a versatile method for synthesizing functional polymers that are not easily accessible through conventional vinyl monomer polymerization. wikipedia.org This technique allows for the incorporation of heteroatoms and functional groups directly into the polymer backbone, which can impart degradability to otherwise stable vinyl polymers. mdpi.com

The copolymerization of cyclic monomers, such as vinyloxiranes, with traditional vinyl monomers is a key strategy for creating degradable vinyl-based polymers. mdpi.comd-nb.info For instance, RROP can be used to introduce ester linkages into a polymer chain, making it susceptible to hydrolysis. d-nb.info

The synthesis of functional polymers often involves post-polymerization modification. Polymeric materials bearing pendant epoxide groups are excellent starting points for a variety of chemical transformations through nucleophilic ring-opening reactions. icm.edu.pl This allows for the introduction of a wide range of functionalities into the polymer structure.

Furthermore, techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization can be combined with RROP to create well-defined polymer architectures, including block copolymers. dokumen.pubnih.gov This controlled approach enables the precise placement of functional units within the polymer chain.

Ring-Opening Polyaddition with Multifunctional Reagents

Ring-opening polyaddition is a polymerization process that involves the reaction of cyclic monomers, such as epoxides, with multifunctional reagents. rsc.orgbeilstein-journals.org This method can lead to the formation of networked polymers with unique properties.

For example, the polyaddition of bifunctional vinyloxirane with carbon nucleophiles can proceed via the ring-opening of the oxirane moiety to produce networked polymers containing vinyl ether and sulfide (B99878) moieties in the main chain. researchgate.net The thermal properties of these polymers and the volume changes during the polyaddition process have been investigated. researchgate.net

Miniemulsion polymerization is a versatile technique for carrying out polyaddition reactions. beilstein-journals.org The reaction of polyepoxides with hydrophobic diamines, bisphenols, and dimercaptans in a miniemulsion system can yield stable latexes of epoxy resins with significant molecular weights. beilstein-journals.org

The table below provides examples of multifunctional reagents used in the ring-opening polyaddition of epoxides.

Multifunctional ReagentResulting Polymer Structure
Carbon Nucleophiles Networked polymers with vinyl ether and sulfide moieties. researchgate.net
Hydrophobic Diamines, Bisphenols, Dimercaptans Stable latexes of epoxy resins. beilstein-journals.org
Chitosan Oligosaccharide Used to encapsulate other molecules in miniemulsions. beilstein-journals.org

Comparative Analysis of Polymerization Modes: Vinyl Polymerization versus Ring-Opening Polymerization

Vinyl-substituted cyclic monomers, such as 2-ethenyl-2-phenyloxirane, can undergo polymerization through two competing pathways: vinyl addition polymerization and ring-opening polymerization. mdpi.com The predominance of one pathway over the other is influenced by the substituents on the monomer and the reaction conditions. mdpi.com

In the case of vinyl cyclopropane (B1198618) and its derivatives, there is a competition between the simple radical ring-opening polymerization (RROP) and the vinyl chain polymerization. mdpi.com Similarly, for vinyloxiranes, both polymerization modes are possible. mdpi.com

Concurrent vinyl-addition and ring-opening copolymerization has been successfully demonstrated for alkyl vinyl ethers and isobutylene (B52900) oxide using a B(C6F5)3 catalyst. acs.org NMR analysis confirmed that the copolymerization proceeded through crossover reactions between the vinyl and cyclic monomers, resulting in multiblock-like copolymers. acs.org The key to successful copolymerization is the appropriate selection of catalyst and monomers with compatible reactivities. acs.org

The competition between these two polymerization modes is a critical area of research, as it dictates the final structure and properties of the resulting polymer. Understanding the factors that favor one pathway over the other allows for the tailored synthesis of polymers with desired characteristics.

Computational and Theoretical Investigations of Oxirane, 2 Ethenyl 2 Phenyl Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry, offering a balance between accuracy and computational cost. numberanalytics.com It is particularly useful for elucidating the electronic structure and reactivity of molecules like Oxirane, 2-ethenyl-2-phenyl-. numberanalytics.com

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are frequently employed to investigate reaction mechanisms at the molecular level. rsc.orgresearchgate.net This involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation barriers. researchgate.net For instance, DFT has been used to understand the C-C activation mode in certain catalytic reactions, providing insights into the relative Gibbs free energy profile. researchgate.net In the context of reactions involving substituted oxiranes, DFT calculations have been crucial in explaining the formation of intermediates and the reversibility of certain steps. wiley.com For example, in the retro-Corey-Chaykovsky epoxidation, DFT results have shown that the formation of betaine (B1666868) intermediates is reversible. wiley.com

Furthermore, computational studies, often employing DFT, have been used to investigate the mechanisms of various catalytic reactions, such as the vinylation of imidazoles and cycloaddition reactions. nih.govrsc.org These studies help in understanding the step-by-step process of bond formation and cleavage. acs.org Detailed DFT calculations have been instrumental in elucidating the reaction mechanisms of metal-catalyzed C-H functionalization and other complex organic transformations. rsc.org

Prediction of Regio- and Stereoselectivity

A significant application of DFT is the prediction of regioselectivity and stereoselectivity in chemical reactions. numberanalytics.comnih.gov By comparing the energies of different possible transition states, chemists can predict which isomers will be preferentially formed. nih.govnih.gov For example, in the palladium-catalyzed allylic amination of 2-vinyloxirane, the observed stereoselectivity can be rationalized through computational modeling. acs.org

DFT calculations have been successfully used to predict the enantioselectivity of aldol (B89426) reactions catalyzed by proline and its derivatives, with results showing excellent agreement with experimental data. nih.gov The influence of substituents on the catalyst can also be studied to understand their impact on stereoselectivity. nih.gov In the context of cycloaddition reactions, DFT has been used to explain the origin of regioselectivity based on factors like resonance stabilization. acs.org The regioselectivity of reactions involving 2-phenyl-2-vinyloxirane can be influenced by the electronic effects of the vinyl group.

Molecular Modeling and Simulation Approaches

MD simulations are particularly valuable for studying large biomolecules and complex systems, but the principles can be applied to smaller molecules like Oxirane, 2-ethenyl-2-phenyl- to understand their interactions in different environments. nih.govmdpi.com For instance, simulations can reveal the preferred conformations of the molecule and how it interacts with other reactants or a catalyst. This information is crucial for understanding reaction pathways and selectivity. While specific MD studies on Oxirane, 2-ethenyl-2-phenyl- are not extensively detailed in the provided results, the general applicability of these methods is well-established in chemistry for studying reaction dynamics and molecular interactions. nih.govrsc.orgmdpi.com

Strategic Applications of Oxirane, 2 Ethenyl 2 Phenyl in Advanced Organic Synthesis

As Chiral Building Blocks in the Construction of Complex Molecules

Optically active epoxides are widely recognized as powerful chiral building blocks for the efficient synthesis of biologically active compounds, including natural products and pharmaceuticals. nih.gov The class of 2,2-disubstituted terminal epoxides, to which Oxirane, 2-ethenyl-2-phenyl- belongs, is particularly valuable for creating chiral tertiary alcohols. nih.gov The synthesis of specific stereoisomers, such as (2S,3S)-2-Phenyl-3-vinyloxirane, has been documented, making this compound available as a defined chiral synthon for complex synthesis. sci-hub.se

The utility of chiral vinyloxiranes is exemplified in the total synthesis of complex natural products. For instance, a key step in the asymmetric total synthesis of the natural product goniothalesdiol was a copper-catalyzed stereoselective ring expansion of a chiral vinyl oxirane to produce a highly functionalized 2,5-dihydrofuran (B41785) intermediate. nsf.gov This type of transformation highlights the power of using chiral vinyloxirane scaffolds to construct complex and stereochemically rich molecules. nsf.gov The development of methods for the enantioselective synthesis of epoxides, such as the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones, provides access to these crucial building blocks in high enantiopurity, further expanding their application in constructing complex chiral molecules. nih.gov

Formation of Skipped Dienols and Other Multifunctional Scaffolds

Oxirane, 2-ethenyl-2-phenyl- is a key precursor for generating highly functionalized and synthetically versatile scaffolds, such as skipped dienols. These structures, characterized by two double bonds separated by a single methylene (B1212753) group, are important motifs in many natural products and are challenging to synthesize using traditional methods.

A significant advancement in this area is the synergistic copper/palladium-catalyzed three-component reaction of alkynes, bis(pinacolato)diboron (B136004) (B2pin2), and vinyl epoxides. beilstein-journals.org This transformation enables the synthesis of bifunctional skipped dienes that contain both an allylic alcohol and an alkenylboronate functional group. beilstein-journals.org Research has explicitly demonstrated that Oxirane, 2-ethenyl-2-phenyl- can be used as the vinyl epoxide component in this reaction. Although it provided the corresponding skipped dienol product in a low yield, this finding confirms its utility in accessing these complex scaffolds. beilstein-journals.orgnih.gov The reaction proceeds through a mechanism involving the formation of a zwitterionic η³-allylpalladium complex from the vinyl epoxide, which then reacts with a copper-boryl species generated from the alkyne and diboron (B99234) reagent. beilstein-journals.org

The underlying principle of this reactivity is the function of 2-vinyloxiranes as stable synthetic equivalents of β,γ-unsaturated aldehydes, which are often too unstable for direct use in synthesis. scholaris.ca Lewis acid-induced rearrangement of the vinyloxirane in the presence of a nucleophile allows for the generation of a diverse array of products that would otherwise be difficult to access. scholaris.caacs.org

Table 1: Research Findings on the Synthesis of Skipped Dienols

Catalyst System Reactants Product Type Specific Finding for Oxirane, 2-ethenyl-2-phenyl- Reference(s)
Cu/Pd Alkyne, B2pin2, Vinyl Epoxide Bifunctional Skipped Dienol Successfully used as the vinyl epoxide substrate, yielding the corresponding skipped dienol. nih.gov, beilstein-journals.org

Synthesis of Diverse Heterocyclic and Carbocyclic Systems

The unique structure of Oxirane, 2-ethenyl-2-phenyl- allows it to serve as a versatile starting material for the synthesis of a wide range of both heterocyclic and carbocyclic ring systems through various metal-catalyzed and thermal reactions.

Heterocyclic Systems: The reactivity of the vinyl and oxirane moieties can be harnessed in cycloaddition reactions to build new heterocyclic frameworks.

1,3-Oxazepines: In a palladium-catalyzed [5+2] cycloaddition, 2-aryl-2-vinyloxiranes function as five-membered synthons. They react with sulfamate-derived cyclic imines to construct seven-membered 1,3-oxazepine derivatives in good yields and with high regioselectivity. nih.gov

1,3-Oxazolidines: A general and effective route to five-membered 1,3-oxazolidines involves the palladium-catalyzed [3+2] cycloaddition of vinylic oxiranes with imines. clockss.org The reaction proceeds via the oxidative addition of a Pd(0) catalyst to the vinyloxirane, forming a π-allylpalladium intermediate that engages in a successive reaction with the imine to form the heterocyclic ring. clockss.org

2-Phenyl-2,3-dihydrofuran: Thermal rearrangement (pyrolysis) of 1-phenyl-2-vinyloxirane at 450°C has been shown to produce 2-phenyl-2,3-dihydrofuran, a five-membered oxygen-containing heterocycle. core.ac.uk

Cyclic Carbonates: Following a known reactivity pattern for vinyl epoxides, palladium-catalyzed carboxylation with carbon dioxide can be employed to synthesize five-membered cyclic carbonates like 4-vinyl-1,3-dioxolan-2-one. mdpi.com

Carbocyclic and Fused Systems: The compound is also instrumental in building carbocyclic structures and complex fused systems through C-H activation and annulation strategies.

Allylic Alcohols and Benzoazepanes: A rhodium(III)-catalyzed C-H activation pathway enables the direct C-C coupling of arenes with 2-vinyloxiranes. This reaction yields valuable allylic alcohol products, which can serve as advanced intermediates for the synthesis of more complex structures, including benzoazepanes. acs.org

Complex Polycyclic Scaffolds: In more intricate transformations, rhodium-catalyzed diastereo- and enantioselective annulations between cyclobutanones and 1,5-enynes can be used to rapidly construct complex, C(sp3)-rich polycyclic scaffolds featuring multiple all-carbon quaternary stereocenters. nih.gov While not a direct cyclization of the oxirane, its structural motifs are key components in the enyne starting materials for these powerful carbocycle-forming reactions.

Precursors for Specialty Chemical Reagents and Ligands

The synthesis of specialty chemical reagents, particularly chiral phosphine (B1218219) ligands, is crucial for advancing asymmetric catalysis. sioc-journal.cntcichemicals.com Phosphine ligands are vital for controlling the reactivity and selectivity of transition metal catalysts used in reactions like hydroformylation and cross-coupling. sioc-journal.cntcichemicals.com Molecules with defined stereochemistry and reactive functional groups, such as chiral epoxides, are valuable precursors for these ligands. cardiff.ac.uk

The synthesis of (2S,3S)-2-Phenyl-3-vinyloxirane has been explicitly described, making this chiral molecule available as a precursor for more complex reagents. sci-hub.se The development of novel chiral multidentate phosphine ligands derived from glycidyl (B131873) phosphine synthons is a known strategy, underscoring the utility of epoxide-containing molecules in ligand synthesis. cardiff.ac.uk The typical synthesis of such ligands involves the reaction of an organometallic species with a halo-phosphine. beilstein-journals.org The functional groups on Oxirane, 2-ethenyl-2-phenyl- can be readily manipulated to generate the necessary reactive sites for such transformations. For example, nucleophilic ring-opening of the epoxide can introduce new functionalities that are then converted into organometallic intermediates ready for phosphinylation. The presence of both a phenyl group and a vinyl group allows for fine-tuning of the steric and electronic properties of the final ligand, making this oxirane a potentially valuable precursor for creating custom ligands for specific catalytic applications.

Table 2: Compound Names Mentioned in this Article

Compound Name
Oxirane, 2-ethenyl-2-phenyl-
(2S,3S)-2-Phenyl-3-vinyloxirane
Goniothalesdiol
2,5-Dihydrofuran
Bis(pinacolato)diboron
Skipped Dienol
Alkenylboronate
Allylic Alcohol
1,3-Oxazepine
1,3-Oxazolidine
2-Phenyl-2,3-dihydrofuran
4-Vinyl-1,3-dioxolan-2-one
Benzoazepane

Q & A

What are the standard synthetic routes for synthesizing 2-ethenyl-2-phenyloxirane, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of 2-ethenyl-2-phenyloxirane typically involves epoxidation of its corresponding alkene precursor, 2-ethenyl-2-phenylpropene, using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of catalysts . Key parameters for optimization include:

  • Temperature : Reactions are often conducted at 0–25°C to control exothermicity and minimize side reactions.
  • Catalyst selection : Titanium-based catalysts (e.g., Ti(OiPr)₄) improve stereoselectivity in asymmetric epoxidation .
  • Solvent polarity : Dichloromethane or toluene is preferred to stabilize transition states during epoxidation .

Methodological Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via 1H^1H-NMR to detect unreacted alkene or over-oxidation byproducts.

How can enantioselective synthesis of 2-ethenyl-2-phenyloxirane be achieved, and what analytical methods validate stereochemical purity?

Advanced Research Question
Enantioselective synthesis employs chiral catalysts, such as Jacobsen’s Mn(III)-salen complexes or Shi epoxidation catalysts, to induce asymmetry during epoxidation . For validation:

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases.
  • Optical Rotation : Compare observed [α]D[α]_D values with literature data for enantiomeric excess (ee) determination .
  • X-ray Crystallography : Confirm absolute configuration if single crystals are obtainable.

Data Contradiction Note : Discrepancies in reported ee values may arise from solvent impurities or catalyst degradation. Replicate experiments under inert atmospheres (argon/nitrogen) to mitigate oxidation .

What safety protocols are critical when handling 2-ethenyl-2-phenyloxirane in laboratory settings?

Basic Research Question
Safety measures are guided by its GHS classification (skin/eye irritation, respiratory sensitization ):

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 0.1 ppm recommended ).
  • Spill Management : Absorb spills with vermiculite and neutralize with 10% sodium bicarbonate solution .

Advanced Consideration : For large-scale reactions, implement real-time air monitoring with photoionization detectors (PID) to detect airborne concentrations above 0.5 ppm .

How does 2-ethenyl-2-phenyloxirane react under thermal or acidic conditions, and what decomposition products form?

Advanced Research Question
Thermal degradation (>120°C) initiates ring-opening reactions, producing phenyl vinyl ketone and formaldehyde via retro-Diels-Alder pathways . Under acidic conditions (e.g., HCl/EtOH):

  • Epoxide ring opening : Forms 1-phenyl-1-vinyl-2-chloroethanol, confirmed by GC-MS and 13C^{13}C-NMR .
  • Kinetic Studies : Use differential scanning calorimetry (DSC) to determine activation energy (EaE_a) for decomposition.

Contradiction Alert : Conflicting reports on formaldehyde yield (30–60%) suggest substrate purity or heating rate variability. Standardize heating protocols (e.g., 5°C/min) for reproducibility .

What methodologies characterize the copolymerization of 2-ethenyl-2-phenyloxirane with ethylene oxide?

Advanced Research Question
Copolymer synthesis employs anionic or cationic initiators (e.g., BF₃·Et₂O) in bulk or solvent-based systems . Key characterization techniques:

  • Gel Permeation Chromatography (GPC) : Determine molecular weight distribution (Mw/MnM_w/M_n).
  • DSC : Measure glass transition temperature (TgT_g) shifts to assess copolymer crystallinity.
  • FT-IR : Detect ether linkage formation (C-O-C stretch at 1100 cm⁻¹) .

Experimental Design Tip : Vary monomer feed ratios (e.g., 1:1 to 1:5 oxirane:ethylene oxide) to study reactivity ratios and sequence distribution .

How can conflicting data on the stability of 2-ethenyl-2-phenyloxirane in aqueous solutions be resolved?

Advanced Research Question
Discrepancies in hydrolysis rates (pH-dependent) may stem from:

  • Buffer Effects : Phosphate buffers accelerate hydrolysis vs. borate buffers .
  • Isotope Labeling : Use 18O^{18}O-labeled H₂O to track nucleophilic attack sites via mass spectrometry.
  • Computational Modeling : Apply DFT calculations to compare activation barriers for acid- vs. base-catalyzed pathways .

Recommendation : Standardize pH (e.g., pH 7.4 PBS) and temperature (25°C) for comparative studies.

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